molecular formula C8H5NO3S B129527 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 143659-15-8

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B129527
M. Wt: 195.2 g/mol
InChI Key: HGWVMBOMOHQWDO-UHFFFAOYSA-N
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Description

The compound "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid" is a heterocyclic compound that features both an oxazole and a thiophene ring. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is known for its presence in biologically active molecules. The thiophene ring, a sulfur analog of benzene, contributes to the compound's electronic properties and stability, making it a valuable moiety in the design of pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related heteroaryl thiophene carboxylic acids has been reported, where sequential functionalization of a key precursor, such as 5-formyl-2-thiophenecarboxylic acid, leads to intermediate carboxylic acid esters. These esters can then be converted into the desired acids through basic cleavage . Although the specific synthesis of "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions to construct the oxazole ring adjacent to the thiophene moiety.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid," they do provide insights into the structural analysis of related compounds. For instance, X-ray diffraction and NMR techniques, including 1H, 13C, and 15N NMR, are commonly used to determine the structure and conformation of heterocyclic compounds . These methods could be applied to ascertain the molecular geometry, electronic structure, and potential intramolecular interactions within "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid."

Chemical Reactions Analysis

The reactivity of heterocyclic compounds similar to "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid" can be quite diverse. For example, triazole carboxylic acids have been shown to undergo alkylation, nitration, and conversion into acid chlorides and substituted amides . These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the rings, as well as the availability of reactive sites. The oxazole and thiophene rings in "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid" may similarly participate in various chemical transformations, potentially leading to a wide array of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. The papers describe investigations into the properties of triazole derivatives, which include solubility, melting points, and potential pharmacological activities . These properties are often predicted using computational methods and then confirmed through experimental studies, such as NMR spectroscopy and mass spectrometry. For "5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid," similar studies would be necessary to fully understand its behavior in different environments and its suitability for use in various applications.

Scientific Research Applications

Heterocyclic Compound Applications

  • Medicinal Chemistry : Thiophene and oxazole derivatives exhibit a wide range of biological activities. They have been explored for their potential in treating various diseases due to their antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. For example, 1,2,4-triazole derivatives, which share a similarity in heterocyclic structure, demonstrate significant antimicrobial and antifungal activities, highlighting the importance of such scaffolds in drug discovery (Ohloblina, 2022) sourcesource.

  • Material Science : Compounds containing thiophene and oxazole units are integral in developing organic materials, particularly for their electronic and optical properties. They are used in organic light-emitting diodes (OLEDs), photovoltaic cells, and as scintillators. For instance, plastic scintillators based on polymethyl methacrylate incorporated with oxazole derivatives demonstrate improved optical transparency and stability, underscoring their utility in radiation detection technologies (Salimgareeva & Kolesov, 2005) sourcesource.

  • Organic Synthesis : The structural motifs of thiophene and oxazole are pivotal in synthesizing complex organic molecules. These heterocycles serve as key intermediates in constructing pharmacologically active molecules and materials with desired properties. For example, the synthesis of azolylthioacetic acids, which might share synthetic pathways with 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, is significant for producing compounds with antioxidant, hypoglycemic, and antimicrobial activities (Chornous et al., 2016) sourcesource.

Safety And Hazards

The safety and hazards of thiophene derivatives can vary depending on the specific compound. For example, Thiophenol is classified as flammable, acutely toxic, and can cause serious eye damage .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWVMBOMOHQWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650363
Record name 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

CAS RN

143659-15-8
Record name 5-(2-Thienyl)-4-oxazolecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
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